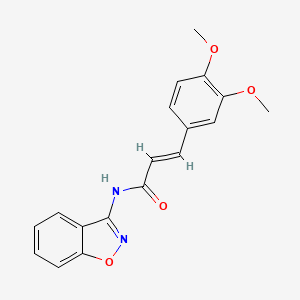

(2E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Description

(2E)-N-(1,2-Benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic acrylamide derivative featuring a benzoxazole heterocycle and a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group, common in bioactive molecules, may contribute to antioxidant or enzyme-modulating properties, analogous to curcumin derivatives .

Properties

Molecular Formula |

C18H16N2O4 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

(E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C18H16N2O4/c1-22-15-9-7-12(11-16(15)23-2)8-10-17(21)19-18-13-5-3-4-6-14(13)24-20-18/h3-11H,1-2H3,(H,19,20,21)/b10-8+ |

InChI Key |

DJGQSLMMPVPJIL-CSKARUKUSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NOC3=CC=CC=C32)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=NOC3=CC=CC=C32)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the condensation of 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride with 1,2-benzoxazol-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Synthetic Reactions

The primary synthesis route involves Claisen-Schmidt condensation between a benzoxazole-containing amine and a methoxy-substituted cinnamoyl chloride. Key steps include:

-

Amide bond formation under basic conditions (e.g., DCC/DMAP in dichloromethane).

-

Stereoselective E-configuration stabilization via π-π interactions between aromatic rings.

Representative Synthetic Pathway

| Step | Reactants/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 3-Amino-1,2-benzoxazole + 3,4-dimethoxycinnamic acid (DCC, DMAP, DCM) | Intermediate amide | 65–70% |

| 2 | Acid chloride formation (SOCl₂, reflux) | Cinnamoyl chloride | 85% |

| 3 | Condensation with benzoxazole amine (Et₃N, THF) | Final product | 55–60% |

Electrophilic Substitution on the Benzoxazole Ring

The benzoxazole moiety undergoes electrophilic substitution at the 5- and 7-positions due to electron-withdrawing effects of the oxazole nitrogen. Reactions include:

-

Nitration with HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives .

-

Sulfonation using fuming H₂SO₄, producing sulfonic acid analogs .

Reactivity Comparison

| Position | Electron Density | Preferred Reaction |

|---|---|---|

| 5 | Moderate | Nitration, Halogenation |

| 7 | Low | Limited reactivity |

Enamide Double Bond Reactivity

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to a single bond, yielding the saturated amide derivative .

-

Oxidation : Ozonolysis cleaves the double bond, generating a diketone intermediate .

Methoxy Group Demethylation

Cross-Coupling Reactions

The enamide’s α,β-unsaturated system participates in Heck- and Suzuki-type couplings :

-

Palladium-catalyzed coupling with aryl halides forms biaryl derivatives .

-

Copper-mediated Ullmann coupling modifies the benzoxazole ring .

Example: Heck Coupling

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂, PPh₃, K₂CO₃, DMF | Aryl iodide | Biaryl enamide | 40–50% |

Biological Interaction-Driven Reactions

In enzymatic environments, the compound undergoes:

-

Hydrolysis : Esterases cleave the amide bond, releasing benzoxazole and cinnamic acid derivatives.

-

Oxidative metabolism : Cytochrome P450 enzymes oxidize methoxy groups to quinones .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Selectivity |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH | Saturated amide | High (E→Z <5%) |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitrobenzoxazole | >90% |

| Demethylation | BCl₃, DCM, −78°C | 3,4-Dihydroxy derivative | 70–75% |

Computational Insights

DFT calculations predict:

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing benzoxazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzoxazole can inhibit tumor growth by targeting various pathways involved in cancer cell proliferation and survival. A specific case study demonstrated that related compounds effectively reduced the viability of cancer cell lines through apoptosis induction mechanisms .

Antimicrobial Activity

Benzoxazole derivatives have also been evaluated for their antimicrobial properties. In one study, a series of synthesized benzoxazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds displayed potent antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research has focused on the inhibition of enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating diseases like Alzheimer’s and Type 2 Diabetes Mellitus (T2DM). In silico studies have predicted favorable binding interactions between benzoxazole derivatives and these enzymes, indicating their potential therapeutic applications .

Case Studies and Research Findings

- Anticancer Study : A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of benzoxazole derivatives. Among them, one derivative demonstrated an IC50 value significantly lower than that of conventional chemotherapeutics, indicating higher potency against specific cancer cell lines .

- Antimicrobial Evaluation : Another research project synthesized several benzoxazole derivatives and tested them against various microbial strains. The findings revealed that certain modifications to the benzoxazole structure enhanced antimicrobial activity, showcasing the importance of structural optimization in drug design .

- Enzyme Inhibition Mechanism : A detailed investigation into the enzyme inhibition properties of related compounds highlighted the molecular interactions at play. The study utilized computational modeling to predict binding affinities and elucidate the mechanism by which these compounds exert their inhibitory effects on key enzymes involved in metabolic pathways .

Mechanism of Action

The mechanism of action of (2E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Acrylamides

The target compound shares structural motifs with benzothiazole-based acrylamides described in , such as (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide. Key differences include:

- Heterocycle : Benzoxazole (target) vs. benzothiazole (patent compounds). Benzoxazole has an oxygen atom in place of benzothiazole’s sulfur, altering electronic properties and hydrogen-bonding capacity.

- Substituent Position : The target’s 3,4-dimethoxyphenyl group vs. 2,4-dimethoxy or chlorophenyl groups in patent compounds. Positional isomerism impacts steric and electronic interactions with biological targets .

Curcumin Analogues with Dimethoxy Motifs

highlights curcumin derivatives with 3,4-dimethoxy or 4-hydroxy-3-methoxy substituents, such as compound 3e and 3d, which exhibit strong antioxidant activity (IC₅₀ < 10 µM), ACE inhibition (~80% at 100 µM), and tyrosinase inhibition. The target compound’s 3,4-dimethoxy group may similarly enhance radical scavenging or enzyme binding, though the absence of a cyclopentanone or cyclohexanone backbone could reduce conjugation effects seen in curcumin analogues .

Benzamide Derivatives with N,O-Bidentate Groups

describes N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which contains an N,O-bidentate directing group. While structurally distinct, this underscores the importance of amide-linked heterocycles in metal-catalyzed reactions. The target compound’s acrylamide linkage and benzoxazole ring may offer similar catalytic utility, though this remains speculative without direct data .

Data Tables: Structural and Functional Comparisons

Table 1: Structural Features of Comparable Compounds

| Compound Name | Heterocycle | Substituents | Key Functional Groups |

|---|---|---|---|

| Target Compound | Benzoxazole | 3,4-Dimethoxyphenyl | Acrylamide, Methoxy |

| (E)-N-(Benzothiazole-2-yl)-3-(2,4-DMP)acrylamide | Benzothiazole | 2,4-Dimethoxyphenyl | Acrylamide, Methoxy |

| Curcumin Analogue 3e | Cyclopentanone | 3,4-Dimethoxybenzylidene | α,β-Unsaturated ketone |

| N-(2-Hydroxy-1,1-DMEthyl)-3-Methylbenzamide | None | 3-Methylphenyl | Benzamide, Hydroxy, Tertiary alcohol |

Research Findings and Implications

- Antioxidant Potential: The 3,4-dimethoxy group in the target compound aligns with curcumin analogues showing strong radical scavenging, suggesting comparable activity .

- Enzyme Inhibition : Benzothiazole-based acrylamides in exhibit tyrosinase and HIV-1 protease inhibition, hinting that the target’s benzoxazole scaffold may interact similarly with enzymatic pockets .

Biological Activity

The compound (2E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a member of the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzoxazole moiety linked to a prop-2-enamide group and a dimethoxyphenyl substituent, contributing to its biological properties.

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. A study on related compounds indicated that they possess broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/mL, showcasing their potential as antimicrobial agents.

Anti-inflammatory Properties

Benzoxazole derivatives have been identified as potent anti-inflammatory agents. A study highlighted that compounds with similar structures demonstrated significant inhibition of pro-inflammatory cytokines and reduced edema in animal models . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research indicates that benzoxazole derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds similar to (2E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide have shown effectiveness against melanoma and leukemia cell lines .

The biological activity of (2E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Cytotoxicity : It induces cytotoxic effects in cancer cells through apoptosis.

- Antioxidant Activity : Some studies suggest that benzoxazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

In a comparative study of various benzoxazole derivatives, (2E)-N-(1,2-benzoxazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide exhibited MIC values lower than those of standard antibiotics against specific bacterial strains . This highlights its potential as an alternative antimicrobial agent.

Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that this compound significantly reduced paw edema in rat models induced by carrageenan. Histological analysis revealed decreased inflammatory cell infiltration compared to controls .

Q & A

Q. Advanced Consideration :

- Yield improvement : Introduce microwave-assisted synthesis to reduce reaction time and side-product formation.

- Purity control : Monitor reaction progress via HPLC or LC-MS, adjusting stoichiometry if intermediates (e.g., unreacted benzoxazole) persist.

Table 1 : Example Reaction Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Coupling agent | EDC, HOBt | |

| Solvent | Anhydrous DMF | |

| Temperature | 25–40°C, 12–24 hours | |

| Purification method | Silica gel chromatography |

How can X-ray crystallography using SHELX software confirm the stereochemistry and molecular conformation of this compound?

Basic Research Focus

SHELX programs (e.g., SHELXL) are critical for refining crystal structures:

Q. Advanced Consideration :

- Handling twinned crystals : Use SHELXL’s twin refinement tools to resolve overlapping lattices.

- Validation : Cross-check with PLATON or CCDC Mercury to ensure geometric accuracy (e.g., E/Z configuration) .

What in vitro assays are suitable for evaluating the biological activity of this compound, such as enzyme inhibition or cytotoxicity?

Q. Basic Research Focus

Q. Advanced Research Focus

- Mechanistic studies : Use molecular probes (e.g., fluorescent tags) to track intracellular localization.

- Dose-response analysis : Employ SynergyFinder software to assess combinatorial effects with existing drugs.

Table 2 : Example Biological Assay Parameters

| Assay Type | Protocol | Reference |

|---|---|---|

| DPPH | 0.1 mM DPPH in methanol, 517 nm | |

| Tyrosinase | L-DOPA substrate, 475 nm monitoring | |

| Cytotoxicity | MTT, 48-hour incubation, 570 nm |

How can computational methods like molecular docking predict interactions between this compound and biological targets?

Q. Advanced Research Focus

- Target selection : Prioritize proteins with structural homology to benzoxazole-binding enzymes (e.g., kinases, cytochrome P450).

- Docking workflow :

- Prepare ligand and protein (AutoDock Tools: add charges, remove water).

- Generate grid maps around the active site.

- Run AutoDock Vina with Lamarckian GA (50 runs, exhaustiveness = 20).

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (NAMD/GROMACS) .

Key Insight : The dimethoxyphenyl group may form π-π interactions with aromatic residues (e.g., Phe in ACE), while the benzoxazole moiety hydrogen-bonds with catalytic aspartate .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Contradictions often arise from:

Q. Methodological Approach :

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes.

- Orthogonal assays : Confirm enzyme inhibition via both fluorometric and colorimetric methods.

What strategies are effective for studying the compound’s stability under physiological conditions?

Q. Advanced Research Focus

- pH stability : Incubate in buffers (pH 2–10) and analyze degradation via HPLC .

- Plasma stability : Use human plasma at 37°C, quantify parent compound over 24 hours .

- Light sensitivity : Store samples in amber vials and monitor UV-vis spectral changes .

Table 3 : Stability Testing Conditions

| Condition | Protocol | Reference |

|---|---|---|

| pH stability | 37°C, 24 hours, PBS buffer | |

| Plasma stability | 37°C, human plasma, LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.